![molecular formula C18H17FN4O3S2 B2705736 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-69-3](/img/structure/B2705736.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3S2 and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GyrB ATPase Inhibitors and Antituberculosis Activity
Compounds related to the specified chemical have been designed and synthesized for their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promising results as antituberculosis agents. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated activity against all tested strains with notable inhibition rates and minimal cytotoxicity, indicating potential for further development as tuberculosis treatments (Jeankumar et al., 2013).
Microwave-Assisted Synthesis and Biological Activities
Another study focused on the microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties linked with 1,3,4-thiadiazole, showcasing antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential as a versatile scaffold for developing new antimicrobial agents with additional beneficial biological activities (Başoğlu et al., 2013).
Inhibition of Nitric Oxide Synthase
Research into pyrazoline and thiadiazoline derivatives, incorporating carboxamide or carbothioamide moieties, has shown inhibition against different isoforms of nitric oxide synthase, indicative of potential therapeutic applications in conditions related to excessive nitric oxide production. Some derivatives preferentially inhibited the neuronal isoform of nitric oxide synthase, suggesting specificity that could be leveraged in drug design (Arias et al., 2018).
Antimicrobial Activities
A variety of newly synthesized compounds, including thiosemicarbazides, triazoles, and Schiff bases starting from similar chemical scaffolds, demonstrated significant antimicrobial activities. This indicates the potential for these compounds to serve as bases for developing new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Bayrak et al., 2009).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c1-3-27-18-22-21-17(28-18)20-16(25)13-8-14(24)15(9-23(13)2)26-10-11-4-6-12(19)7-5-11/h4-9H,3,10H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFTXOPDMDQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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